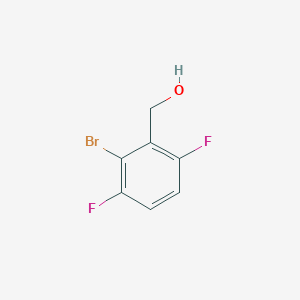
2-溴-3,6-二氟苄醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-3,6-difluorobenzyl alcohol: is an organic compound with the molecular formula C7H5BrF2O. It is a colorless liquid used in various fields, including pharmacological research, material science, and organic synthesis. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzyl alcohol moiety, which imparts unique chemical properties.
科学研究应用
2-Bromo-3,6-difluorobenzyl alcohol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3,6-difluorobenzyl alcohol typically involves the bromination of 2,6-difluorotoluene followed by the conversion to the corresponding alcohol. One common method involves the following steps :
Bromination: 2,6-difluorotoluene is reacted with hydrobromic acid (40% mass fraction) and hydrogen peroxide (30% mass fraction) under lighting conditions. The reaction is carried out in the presence of an organic solvent such as methylene dichloride. The mixture is heated to reflux under the irradiation of a tungsten-iodine lamp. The reaction proceeds for about 10 hours, resulting in the formation of 2,6-difluorobenzyl bromide.
Conversion to Alcohol: The 2,6-difluorobenzyl bromide is then treated with a suitable base, such as sodium hydroxide, in an aqueous medium to yield 2-Bromo-3,6-difluorobenzyl alcohol.
Industrial Production Methods
Industrial production of 2-Bromo-3,6-difluorobenzyl alcohol follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yield and purity of the final product. The use of advanced purification techniques, such as column chromatography, ensures the removal of impurities and by-products.
化学反应分析
Types of Reactions
2-Bromo-3,6-difluorobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in the presence of sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Bromo-3,6-difluorobenzaldehyde or 2-Bromo-3,6-difluorobenzoic acid.
Reduction: 3,6-Difluorobenzyl alcohol.
Substitution: 2-Amino-3,6-difluorobenzyl alcohol or 2-Thio-3,6-difluorobenzyl alcohol.
作用机制
The mechanism of action of 2-Bromo-3,6-difluorobenzyl alcohol involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its reactivity and binding affinity to specific biological molecules. The compound can inhibit or activate certain pathways, depending on its structure and the nature of the target.
相似化合物的比较
Similar Compounds
- 2-Bromo-5-fluorobenzyl alcohol
- 3-Bromo-2,4-difluorobenzyl alcohol
- 4-Bromo-2,6-difluorobenzyl alcohol
Uniqueness
2-Bromo-3,6-difluorobenzyl alcohol is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl alcohol moiety. This unique arrangement imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
(2-bromo-3,6-difluorophenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2O/c8-7-4(3-11)5(9)1-2-6(7)10/h1-2,11H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSEQBLCGRWMEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CO)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














